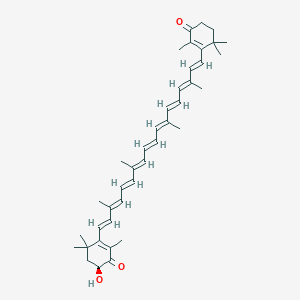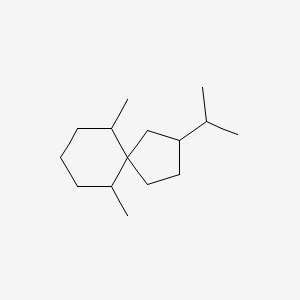
Vetispirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vetispirane is a sesquiterpene, a terpenoid fundamental parent and a spiro compound.
Applications De Recherche Scientifique
Cytotoxic Activities and Cancer Cell Line Research
Vetispirane, a type of sesquiterpenoid, has been identified in various plants and has shown significant scientific interest due to its cytotoxic activities against cancer cell lines. Research involving vetispirane-type compounds isolated from Solanum septemlobum revealed their significant cytotoxicities against several cancer cell lines, including P-388, HONE-1, and HT-29, with IC50 values ranging from 3.8 to 7.5 µM. These findings suggest vetispirane's potential in cancer treatment research, underscoring the need for further exploration of its mechanisms and broader applications (Zhang, Yao, Li, Yue, Dai, 2015). Additionally, another study highlighted a vetispirane-type sesquiterpenoid isolated from Datura metel L, which demonstrated pronounced cytotoxicity against cancer cells, further reinforcing the therapeutic potential of vetispirane derivatives in oncology (Guo, Liu, Pan, Guan, Yang, Kuang, 2019).
Anti-inflammatory Activity
The vetispirane-type sesquiterpenoid from Datura metel L not only showed notable cytotoxic effects but also demonstrated potential anti-inflammatory activities. This compound, along with others, was evaluated for its ability to inhibit nitric oxide (NO) production in vitro, showing promising effects that could lead to applications in treating inflammatory conditions. Such research underscores the dual potential of vetispirane-type compounds in addressing both cancer and inflammation, marking a significant area for future scientific investigation (Guo, Liu, Pan, Guan, Yang, Kuang, 2019).
Propriétés
Numéro CAS |
70223-27-7 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
6,10-dimethyl-3-propan-2-ylspiro[4.5]decane |
InChI |
InChI=1S/C15H28/c1-11(2)14-8-9-15(10-14)12(3)6-5-7-13(15)4/h11-14H,5-10H2,1-4H3 |
Clé InChI |
HFHBKDQLMMKJAY-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C12CCC(C2)C(C)C)C |
SMILES canonique |
CC1CCCC(C12CCC(C2)C(C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



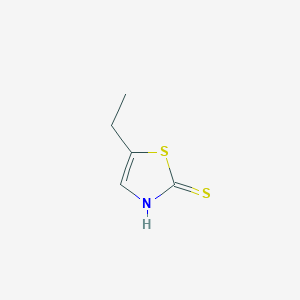
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
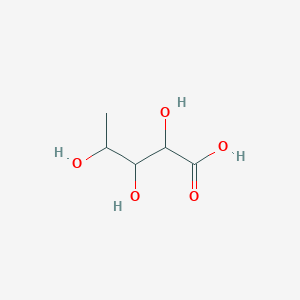
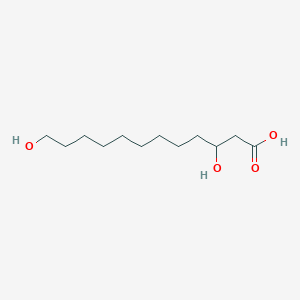
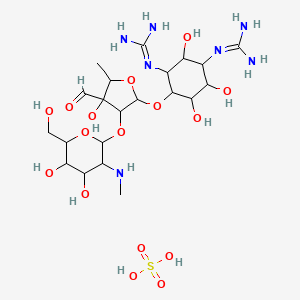
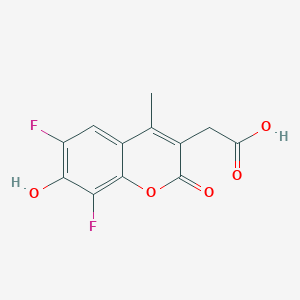
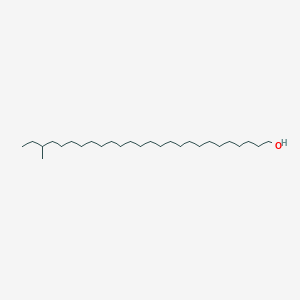
![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)
![(1R,9S,12S,15S,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone](/img/structure/B1258608.png)
![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)
![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)
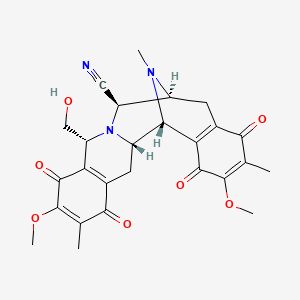
![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)
